molecular formula C24H26N2O6S B4019722 N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4019722
M. Wt: 470.5 g/mol
InChI Key: HXEUXFXCXGCSHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-(2,4-dimethoxyphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide involves complex chemical reactions and procedures. For instance, biomolecular docking, synthesis, crystal structure, and bioassay studies have been conducted on closely related compounds, showcasing the methodologies for synthesizing such complex molecules (Al-Hourani et al., 2020). Additionally, the synthesis of sterically hindered isomeric forms of similar compounds highlights the intricate nature of producing such chemicals, involving interactions with chlorosulfonic acid and detailed structural characterizations through X-ray diffraction (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms and the overall geometry of the molecule. For example, compounds with tetrazole rings have been structurally elucidated, revealing the non-conjugation of aryl rings to the tetrazole group and the nature of intermolecular interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds, including their interactions with other chemicals and their behavior under various conditions, have been extensively studied. For instance, the sulfonation of phenols and related compounds demonstrates the chemical reactions they undergo and the formation of sulfonic acids (Wit et al., 2010).

Physical Properties Analysis

The physical properties of compounds similar to N1-(2,4-dimethoxyphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide, such as solubility, melting points, and crystalline structure, play a crucial role in their application and functionality. Studies on related molecules provide insights into how these physical characteristics are determined and can be modified (Hayvalı et al., 2010).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interactions with biological molecules, is essential for the application of these compounds. Research on sulfonamide-derived compounds and their metal complexes illustrates the broad range of chemical properties and potential applications of these molecules (Chohan & Shad, 2011).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-17(24(27)25-22-15-14-21(30-2)16-23(22)31-3)26(33(4,28)29)18-10-12-20(13-11-18)32-19-8-6-5-7-9-19/h5-17H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEUXFXCXGCSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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